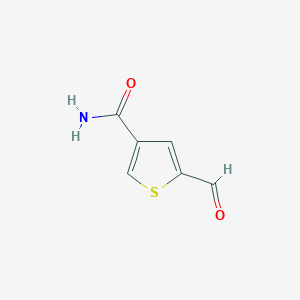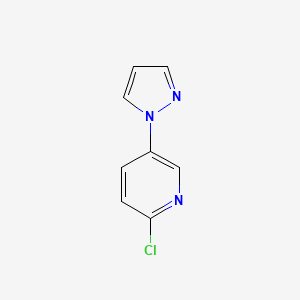
(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
“(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine”, also known as MAM-2201, is a synthetic cannabinoid that is structurally and functionally similar to delta-9-tetrahydrocannabinol (THC), the active compound in marijuana. It has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes was catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, condensations with ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Ambient-Temperature Synthesis: The synthesis of related pyrazolyl methanamines, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, has been achieved at ambient temperature. This process involves a condensation reaction and has been characterized by various spectroscopic techniques (Becerra, Cobo, & Castillo, 2021).
Metal Complex Formation
- Cobalt(II) Complexes Formation: Pyrazolyl methanamines have been used to form Cobalt(II) complexes. These complexes exhibit distinct geometries and have been studied for their potential in polymerization processes and materials science (Choi et al., 2015).
Potential Therapeutic Applications
Alzheimer's Disease Treatment
Derivatives of 1H-pyrazole, similar to the queried compound, have been explored as multitarget directed ligands for Alzheimer's disease. These compounds exhibit inhibitory activities against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013).
Photocytotoxicity in Red Light
Iron(III) complexes involving pyrazolyl methanamine ligands have shown photocytotoxic properties and potential for cellular imaging. Their ability to generate reactive oxygen species under red light exposure is notable (Basu et al., 2014).
Molecular Synthesis and Characterization
Organic Ligand Formation
The compound has been involved in the formation of organic ligands through metal-induced and oxygen insertion reactions, showcasing its versatility in chemical synthesis (Chen et al., 2020).
Heterocyclic Schiff Bases Synthesis
Similar compounds have been synthesized and characterized as potential anticonvulsant agents, demonstrating the compound's relevance in medicinal chemistry (Pandey & Srivastava, 2011).
Reactions and Derivatives
Reactions with Nicotinic Hydrazide
Pyrazolyl methanamines react with nicotinic hydrazide to form substituted 1H-pyrazoles, highlighting their reactivity and potential for creating novel compounds (Баева et al., 2020).
Synthesis of Antimicrobial Agents
These compounds have been utilized in the synthesis of antimicrobial agents, indicating their utility in developing new pharmaceuticals (Visagaperumal et al., 2010).
Kinetic Analysis in Methanolysis
The compound's derivatives have been analyzed in methanolysis reactions, providing insights into their kinetic properties and potential applications in organic synthesis (Kao & Tsai, 2016).
Wirkmechanismus
While the specific mechanism of action for “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine” is not mentioned in the search results, it is known that synthetic cannabinoids like MAM-2201 are thought to act similarly to THC, by binding to cannabinoid receptors in the brain.
Zukünftige Richtungen
The future directions for research on “(3-methyl-1-pentyl-1H-pyrazol-4-yl)methanamine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of new applications in medicinal chemistry, drug discovery, and other fields .
Eigenschaften
IUPAC Name |
(3-methyl-1-pentylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-6-13-8-10(7-11)9(2)12-13/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCJYZOTSEKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=N1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



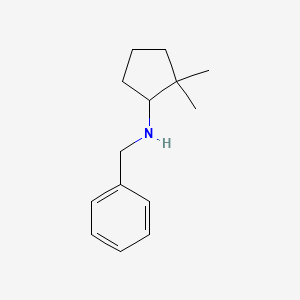
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
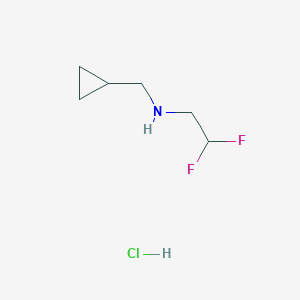
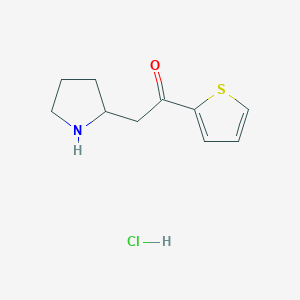
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
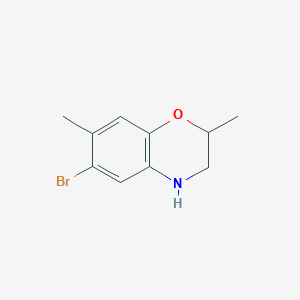

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
